molecular formula C7H5ClN2S B148166 6-Chloro-3-methylisothiazolo[5,4-b]pyridine CAS No. 129211-90-1

6-Chloro-3-methylisothiazolo[5,4-b]pyridine

Cat. No. B148166
M. Wt: 184.65 g/mol
InChI Key: WGZQUDXNMKLSPC-UHFFFAOYSA-N
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Patent
US08106066B2

Procedure details

A solution of triphosgene (190 mmol) in dichloromethane (200 mL) was added dropwise over 20 min to a solution of 3-methylisothiazolo[5,4-b]pyridine-N-oxide (47.4 mmol) in dichloromethane (150 mL) at −20° C. A solution of diisopropylamine (190 mmol) in dichloromethane (200 mL) was added dropwise over 1 h. The reaction mixture was allowed to warm to rt and was maintained for 16 h. The reaction mixture was quenched with water (40 mL) of water and the pH was adjusted to 7 by the addition of 10% sodium hydroxide. The organic layer was washed with water (100 mL). The combined aqueous layers were extracted with dichloromethane (10×100 mL) and the combined organic layers were dried (magnesium sulfate) and concentrated. The residue was purified by chromatography (1/80 ethyl acetate/petroleum ether) to provide 6-chloro-3-methylisothiazolo[5,4-b]pyridine in 46% yield as a colorless solid.
Quantity
190 mmol
Type
reactant
Reaction Step One
Name
3-methylisothiazolo[5,4-b]pyridine-N-oxide
Quantity
47.4 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
190 mmol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([Cl:12])(OC(=O)OC(Cl)(Cl)Cl)Cl.[CH3:13][C:14]1[C:22]2[C:17](=[N:18]C=[CH:20][CH:21]=2)[S:16][N+:15]=1[O-].C(NC(C)C)(C)C>ClCCl>[Cl:12][C:2]1[N:18]=[C:17]2[S:16][N:15]=[C:14]([CH3:13])[C:22]2=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
190 mmol
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
3-methylisothiazolo[5,4-b]pyridine-N-oxide
Quantity
47.4 mmol
Type
reactant
Smiles
CC1=[N+](SC2=NC=CC=C21)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
190 mmol
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (40 mL) of water
ADDITION
Type
ADDITION
Details
the pH was adjusted to 7 by the addition of 10% sodium hydroxide
WASH
Type
WASH
Details
The organic layer was washed with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with dichloromethane (10×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (1/80 ethyl acetate/petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)SN=C2C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.